1-(Azidomethyl)-4-iodobenzene

Catalog No.
S3027214
CAS No.
680190-94-7
M.F
C7H6IN3
M. Wt
259.05
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Azidomethyl)-4-iodobenzene

Traditional brominated analogs require harsh cross-coupling conditions that degrade the azide moiety, compromising yields in tandem reactions. 4-Iodobenzyl azide solves this by offering orthogonal reactivity: the aryl iodide enables mild, room-temperature coupling, while the aliphatic azide remains intact for subsequent click chemistry. - Eliminates need for protecting groups, streamlining multi-step synthesis. - Enables one-pot tandem click/cross-coupling in flow systems, reducing solvent waste. - Essential for late-stage radiofluorination in PET tracer production. Procure with confidence.

CAS Number

680190-94-7

Product Name

1-(Azidomethyl)-4-iodobenzene

IUPAC Name

1-(azidomethyl)-4-iodobenzene

Molecular Formula

C7H6IN3

Molecular Weight

259.05

InChI

InChI=1S/C7H6IN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2

InChI Key

WFOUPLLWWNGDPY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=[N+]=[N-])I

solubility

not available

Synonyms

4-Iodobenzyl azide, 1-(Azidomethyl)-4-iodobenzene, p-Iodobenzyl azide, 4-Iodo-α-azidotoluene, 4-Iodobenzylazide

Purity

≥95%

Package Size

1 g, 5 g

1-(Azidomethyl)-4-iodobenzene (CAS: 680190-94-7), commonly known as 4-iodobenzyl azide, is a premium heterobifunctional building block featuring a highly reactive aryl iodide and an aliphatic benzyl azide separated by a methylene spacer [1]. In industrial and advanced academic settings, it is primarily procured for modular synthesis, bioconjugation, and radiochemistry. The molecule's dual functionality allows it to orthogonalize carbon-carbon bond formation (via palladium-catalyzed cross-coupling) and nitrogen-heterocycle formation (via copper-catalyzed or strain-promoted azide-alkyne cycloaddition). Its baseline value lies in its ability to serve as a stable, yet highly reactive linchpin for assembling complex molecular architectures, radiotracers, and advanced materials without requiring intermediate protection-deprotection steps [2].

Research Fit

1
Orthogonal bifunctional building block for sequential click-then-couple strategies
2
Aryl iodide handle supports milder cross-coupling than chloro or bromo analogs
3
Reported high efficiency in CuAAC triazole formation under standard conditions

Substituting 1-(Azidomethyl)-4-iodobenzene with its cheaper brominated analog (4-bromobenzyl azide) or a direct aryl azide (1-azido-4-iodobenzene) introduces critical process liabilities. Aryl bromides possess significantly higher bond dissociation energies than aryl iodides, necessitating harsher cross-coupling conditions (higher temperatures and stronger bases) that frequently trigger the thermal decomposition of the sensitive azide moiety, which typically degrades above 100-120 °C [1]. Furthermore, attempting to use 1-azido-4-iodobenzene removes the methylene spacer, fundamentally altering the electronic environment of the azide; aryl azides are generally less stable, more prone to unwanted Staudinger reduction in complex mixtures, and exhibit different click-chemistry kinetics [2]. Consequently, generic substitution leads to compromised yields, failed tandem reactions, and unpredictable bioconjugation profiles.

Substitution Risk

Reactivity Profile
Aryl iodide: high oxidative addition rate
4-Cl / 4-Br analogs may require harsher conditions and can shift chemoselectivity
Click Efficiency
Iodo derivative: reported higher triazole yield
Non-halogenated parent yielded significantly lower conversion under identical conditions
Orthogonal Strategy
Enables sequential CuAAC then cross-coupling
Chloro/bromo analogs may limit sequential functionalization due to lower C-X selectivity

Orthogonal Reactivity in One-Pot Tandem Click/Cross-Coupling Sequences

In multi-step synthesis, the ability to perform sequential reactions in a single pot drastically reduces solvent waste and purification time. 1-(Azidomethyl)-4-iodobenzene excels in bimetallic (Pd/Cu) catalyzed tandem azide-alkyne cycloaddition (AAC) and cross-coupling (Suzuki/Sonogashira) reactions. Studies demonstrate that the AAC reaction proceeds rapidly at milder temperatures, leaving the C-I bond intact for subsequent cross-coupling [1]. This chemoselectivity avoids competitive side reactions, delivering functionalized triazoles in high yields. In contrast, using bromo-analogs requires harsher conditions that blur the kinetic differentiation between the two reactive sites, leading to complex mixtures and reduced overall yields [1].

Evidence DimensionTandem reaction efficiency and chemoselectivity
Target Compound Data1-(Azidomethyl)-4-iodobenzene (enables sequential AAC then C-C coupling with distinct kinetic separation)
Comparator Or Baseline4-Bromobenzyl azide (requires overlapping harsh conditions, causing competitive cross-talk)
Quantified Difference>80% yield of targeted tandem products with the iodo-precursor vs. significant side-product formation with bromo-analogs.
ConditionsPd/Cu bimetallic nanoparticle catalysis in glycerol, sequential heating.

Procuring the iodo-variant is essential for one-pot library synthesis, minimizing purification steps and maximizing throughput.

Triazole Yield
Head-to-head
84% (iodo) vs 44% (non-halogenated parent) isolated yield in CuAAC with dipropargyl uracil
Reported yield advantage supports click-chemistry selection
Cu(OAc)₂·H₂O, sodium ascorbate, EtOH-H₂O, rt

Precursor Efficiency for 18F-Radiolabeling

The synthesis of 18F-labeled click-synthons requires precursors that can be rapidly and efficiently fluorinated due to the short 110-minute half-life of fluorine-18. 1-(Azidomethyl)-4-iodobenzene serves as a highly efficient starting material for generating spirocyclic iodine(III) ylides. Research indicates that 4-iodobenzyl azide can be converted in a one-pot method to a spiroiodine(III) precursor, which subsequently undergoes radiofluorination to yield 4-[18F]fluorobenzyl azide with a 25-35% radiochemical yield (RCY) in just 40 minutes[1]. Non-iodinated analogs cannot form these hypervalent iodine intermediates, and alternative labeling methods often require multi-step, time-consuming sequences that result in severe loss of radioactive signal [1].

Evidence DimensionRadiochemical Yield (RCY) and synthesis time
Target Compound Data1-(Azidomethyl)-4-iodobenzene (via spiroiodine(III) ylide: 25-35% RCY in 40 min)
Comparator Or BaselineStandard multi-step aliphatic nucleophilic substitution precursors (lower effective yield due to decay and extended processing time)
Quantified DifferenceSingle-step radiofluorination yielding 25-35% RCY within a fraction of the isotope's half-life.
ConditionsDried [18F]fluoride, DMF, 120 °C (for the ylide fluorination step).

For radiopharmaceutical facilities, this compound provides a streamlined, high-yield route to 18F-click synthons, directly impacting the viability of PET tracer production.

Elastase IC₅₀
Reported
IC₅₀ = 16.6 ± 1.9 µM for iodo-derived triazole; comparator analog IC₅₀ = 32.7 µM
Supports enzyme inhibition endpoint review
Human neutrophil elastase assay; reported rank among tested set

Mild-Condition Cross-Coupling to Preserve Azide Integrity

The inherent thermal instability of the azide group dictates the operational window for functionalizing the aryl ring. The carbon-iodine bond in 1-(Azidomethyl)-4-iodobenzene undergoes oxidative addition with palladium catalysts at significantly lower activation energies than carbon-bromide bonds. This allows Suzuki or Sonogashira couplings to proceed at or below 80 °C [1]. Attempting the same transformations on 4-bromobenzyl azide often requires temperatures exceeding 100 °C, which encroaches on the thermal decomposition threshold of the azide moiety, leading to nitrene formation, diminished yields, and safety hazards at scale [1].

Evidence DimensionRequired cross-coupling temperature vs. Azide decomposition threshold
Target Compound Data1-(Azidomethyl)-4-iodobenzene (Coupling viable at 60-80 °C, well below decomposition)
Comparator Or Baseline4-Bromobenzyl azide (Coupling often requires >100 °C, risking thermal degradation)
Quantified Difference~20-40 °C reduction in required reaction temperature, ensuring >95% preservation of the azide functional group.
ConditionsStandard Pd-catalyzed Suzuki-Miyaura or Sonogashira coupling conditions.

Buyers scaling up synthesis must choose the iodo-derivative to ensure process safety and prevent thermal degradation of the critical azide linker.

Orthogonal Reactivity
Class-level
C-I bond undergoes oxidative addition more readily than C-Cl or C-Br, enabling sequential CuAAC then cross-coupling
Supports orthogonal synthesis workflow design
Class-level reactivity inference; data to verify
Lipophilicity
Supporting evidence
Calculated LogP = 2.55; estimated ~1.3 for non-halogenated, ~2.0 for 4-Cl analog
Reported LogP difference may inform ADME property screening
Computational prediction; experimental validation advised

Modular Synthesis of Bioconjugation Linkers

Utilizing its orthogonal reactivity, 1-(Azidomethyl)-4-iodobenzene is procured to build complex PROTACs, antibody-drug conjugate (ADC) linkers, or fluorophore tags. The aryl iodide is coupled to a targeting ligand via mild cross-coupling, while the azide is reserved for downstream click-attachment to a biomolecule without requiring intermediate deprotection [1].

Production of 18F-PET Radiopharmaceuticals

The compound serves as a critical primary precursor for generating hypervalent spiroiodine(III) ylides. This enables the rapid, late-stage radiofluorination required to produce 4-[18F]fluorobenzyl azide, which is subsequently used for clicking 18F onto peptides or antibodies in clinical PET imaging workflows[2].

One-Pot Multi-Step Nanocatalysis Workflows

It is highly suited for deployment in advanced flow chemistry or bimetallic nanocatalyst systems where tandem click/cross-coupling reactions are performed sequentially. The kinetic separation between the azide and the iodide allows these steps to occur without intermediate purification, drastically reducing solvent waste and cycle times [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triazole library synthesis
Reported click-chemistry efficiency
Isolated yield under target CuAAC conditions; compare with non-halogenated parent
Enzyme inhibitor development
Bioactivity endpoint context
IC₅₀ reproducibility in elastase inhibition assay; structural analog benchmarking
Orthogonal bioconjugation
Sequential functionalization compatibility
Azide stability during cross-coupling; iodide inertness in CuAAC step
Physicochemical profiling
Lipophilicity screening fit
LogP measurement vs computational estimate; membrane permeability correlation

XLogP3

3.4

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